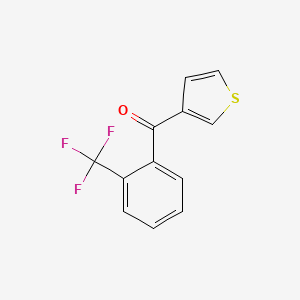

3-(2-Trifluoromethylbenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Trifluoromethylbenzoyl)thiophene” (TFMBT) is a sulfur-containing organic compound. It belongs to the class of benzoylthiophenes and is a versatile molecule with diverse properties. The CAS number for this compound is 898771-30-7 .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions and heterocyclizations .Molecular Structure Analysis

The molecular formula of “this compound” is C12H7F3OS . The molecular weight of the compound is 256.24 .Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have become dominant functional π–electron systems in organic materials science . Thiophene derivatives have found application as hole transport materials in OLEDs (organic light-emitting diodes), OFETs (organic field-effect transistors), and OPVs (organic photovoltaics) .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 256.24 . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications

Pyrolysis Mechanism

- Pyrolysis of Thiophenes : The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a related compound, was investigated using density function theory. This study is relevant because it provides insights into the thermal stability and pyrolysis products of thiophenes, which could be applicable to 3-(2-Trifluoromethylbenzoyl)thiophene (Tianshuang Li et al., 2021).

Synthesis and Chemistry

- Synthesis of Benzo[b]thiophenes : A method for synthesizing 2-arylbenzo[b]thiophenes, including those with heteroatoms at the 3-positions, was proposed. This methodology may offer insights into the synthesis of this compound derivatives (E. David et al., 2005).

- Trifluoroacetylaminobenzo[b]thiophenes Synthesis : The synthesis of trifluoroacetylamino derivatives of benzo[b]thiophene and thiophene has been demonstrated. The study offers a pathway for creating derivatives of this compound (M. Prats & C. Gálvez, 1992).

Material Properties

- Fluorescent Nitrobenzoyl Polythiophenes : Thiophene derivatives, including fluorescent nitrobenzoyl polythiophenes, were synthesized and characterized. The study on their spectroscopic and electrochemical properties might be relevant for understanding the properties of this compound-based materials (E. C. Coelho et al., 2015).

Crystal Structures and Reactions

- Crystal Structure of Thiophene Derivatives : The crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was analyzed. This research could provide structural insights for similar thiophene compounds including this compound (Dai-Fu Wang et al., 2014).

- Aromatic Nucleophilic Substitution : The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines resulted in novel nucleophilic substitution with rearrangement. This study might shed light on potential reactions involving this compound (F. Guerrera et al., 1995).

Safety and Hazards

The safety precautions for handling “3-(2-Trifluoromethylbenzoyl)thiophene” include keeping the product container or label at hand if medical advice is needed, keeping it out of reach of children, and reading the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Future Directions

Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light-emitting materials, and liquid crystals . They also represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBEOXTTUOKAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641847 |

Source

|

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-30-7 |

Source

|

| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.